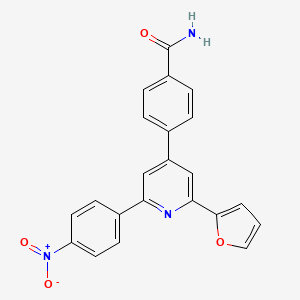
KJ Pyr 9
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
KJ Pyr 9 is a small-molecule inhibitor identified from a Kröhnke pyridine library. It is known for its potent inhibition of the MYC transcription factor, which is implicated in the regulation of cell growth, differentiation, metabolism, and apoptosis. MYC is often overexpressed in various human cancers, making it a significant target for cancer therapy .
Applications De Recherche Scientifique
KJ Pyr 9 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Cancer Research: this compound is extensively studied for its anti-cancer properties. .
Drug Development: this compound serves as a lead compound for the development of new MYC inhibitors.
Biological Studies: This compound is used to study the role of MYC in various biological processes, including cell cycle regulation, apoptosis, and metabolism.
Industrial Applications:
Mécanisme D'action
KJ Pyr 9 exerts its effects by directly binding to the MYC transcription factor and disrupting its interaction with the MAX protein. This inhibition prevents the MYC-MAX complex from binding to DNA and regulating the expression of target genes. The disruption of MYC-MAX interaction leads to the downregulation of MYC-driven transcriptional programs, resulting in reduced cell proliferation and tumor growth .
Safety and Hazards
Orientations Futures
Méthodes De Préparation
KJ Pyr 9 is synthesized through a series of chemical reactions starting from commercially available precursors. The synthetic route involves the formation of a pyridine ring, followed by the introduction of various substituents to achieve the desired structure. The key steps include:
Formation of the pyridine ring: This is typically achieved through a Kröhnke pyridine synthesis, which involves the condensation of an aldehyde with a β-ketoester in the presence of ammonium acetate.
Introduction of substituents: Various substituents are introduced to the pyridine ring through nucleophilic substitution reactions, often using reagents such as halides and organometallic compounds.
Purification: The final product is purified using techniques such as recrystallization and chromatography to achieve high purity.
Analyse Des Réactions Chimiques
KJ Pyr 9 undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups to the pyridine ring. Common reagents include halides and organometallic compounds.
Hydrolysis: Hydrolysis reactions can break down this compound into its constituent parts using acidic or basic conditions.
Comparaison Avec Des Composés Similaires
KJ Pyr 9 is unique among MYC inhibitors due to its high affinity and specificity for the MYC-MAX complex. Similar compounds include:
10074-G5: A MYC inhibitor that binds to a different site on the MYC protein, also with lower affinity.
This compound stands out due to its ability to cross the blood-brain barrier and its potent anti-cancer activity in vivo, making it a promising candidate for further development in cancer therapy .
Propriétés
IUPAC Name |
4-[2-(furan-2-yl)-6-(4-nitrophenyl)pyridin-4-yl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15N3O4/c23-22(26)16-5-3-14(4-6-16)17-12-19(15-7-9-18(10-8-15)25(27)28)24-20(13-17)21-2-1-11-29-21/h1-13H,(H2,23,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTTDVYCKFQYVNN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CC(=CC(=N2)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=C(C=C4)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


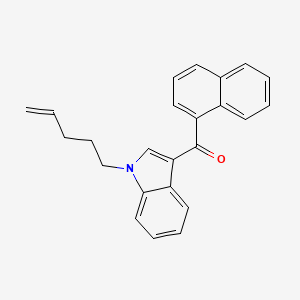
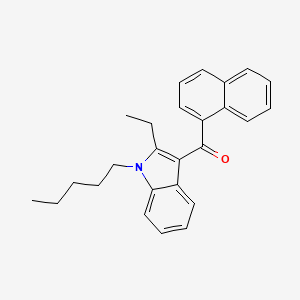
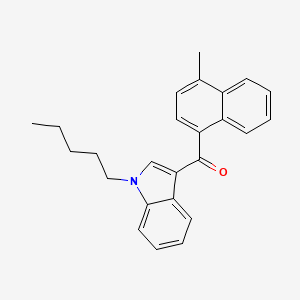
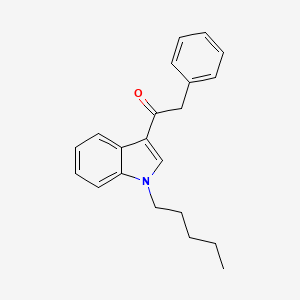

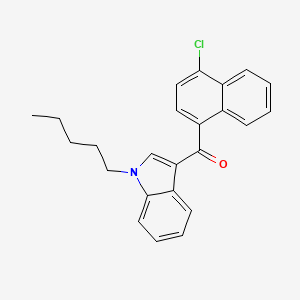
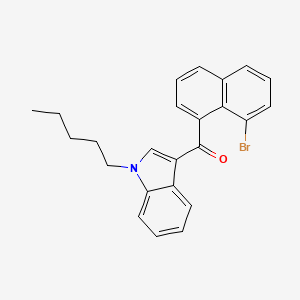
![(4-(8-chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)piperidin-1-yl)(1H-1,2,4-triazol-1-yl)methanone](/img/structure/B608287.png)
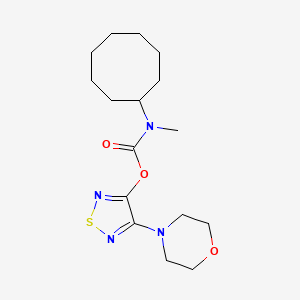

![N,N'-[2-(2-Oxopropyl)naphthalene-1,4-Diyl]bis(4-Ethoxybenzenesulfonamide)](/img/structure/B608290.png)
![[5-Fluoro-1-(4-isopropylbenzylidene)-2-methylinden-3-yl]acetic acid](/img/structure/B608291.png)